



Application Notes and Protocols for Methotrexate (MTX) in In Vivo Studies

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Compound of Interest		
Compound Name:	Mortatarin F	
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A Note on the Compound Name: The term "**Mortatarin F**" did not yield relevant results in scientific literature. Based on the context of in vivo studies in biomedical research, it is highly probable that this is a misspelling of Methotrexate, a widely studied antimetabolite and anti-inflammatory agent. The following application notes and protocols are therefore provided for Methotrexate (MTX).

Introduction

Methotrexate is a folate derivative that functions as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides.[1][2][3][4][5] By impeding DNA and RNA synthesis, MTX effectively halts the proliferation of rapidly dividing cells, making it a cornerstone in cancer chemotherapy.[2][4][5] At lower doses, it exhibits significant anti-inflammatory and immunosuppressive properties, rendering it a first-line treatment for autoimmune diseases such as rheumatoid arthritis.[1][6][7] The anti-inflammatory effects are largely attributed to the promotion of adenosine release, which in turn suppresses inflammatory responses.[2][6][8][9]

These application notes provide a comprehensive overview of the use of Methotrexate in in vivo research, with a focus on dosage, experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary



The dosage of Methotrexate for in vivo studies can vary significantly depending on the animal model, the disease under investigation, and the intended therapeutic effect (e.g., anticancer vs. anti-inflammatory). The following tables summarize reported dosages from various preclinical studies.

Table 1: Methotrexate Dosage in Murine Models

Animal Model	Disease/Ind ication	Dosage	Route of Administrat ion	Study Duration	Reference
C57BL/6, DBA/2, C3H Mice	Chronic Toxicity	0.25-2 mg/kg	Intraperitonea I (daily, 5x/week)	12-18 months	[10][11]
C57BL/6, DBA/2, C3H Mice	Acute/Subac ute Toxicity	3-6 mg/kg	Intraperitonea I (daily, 5x/week)	Until early death	[10][11]
(C57B1/6 X DBA/2)F1 Mice	Immunomodu lation	0.5 mg (single dose)	Intraperitonea I	5 days post- injection	[12]
Mice	Pharmacokin etics/Toxicod ynamics	2.5-1000 mg/kg	Intraperitonea I (bolus or infusion)	24, 72, and 168 hours	[13]
C57BL/6J Mice	Enterochrom affin Cell Hyperplasia	200 mg/kg (Day 0), 100 mg/kg (Day 1)	Intraperitonea I	48 hours	[14]
Collagen- Induced Arthritis Mice	Rheumatoid Arthritis	2, 10, 20, 50 mg/kg	Subcutaneou s (weekly)	6 doses	[15]
4T1 Breast Cancer- Bearing BALB/c Mice	Cancer	120 mg/kg (single dose)	Intravenous	18 days	[16]



Table 2: Methotrexate Dosage in Rat Models

Animal Model	Disease/Ind ication	Dosage	Route of Administrat ion	Study Duration	Reference
Wistar Rats	Subacute Toxicity	0.062, 0.125, 0.250 mg/kg	Oral Gavage (daily)	28 days	[17]
Wistar Rats	Pharmacokin etics	10, 50, 250, 1000 mg/kg	Intravenous (short-term infusion)	Not specified	[18][19]
Wistar Rats	Drug Interaction/To xicity	500, 1000 mg/kg	Intravenous	8 hours	[20]
Wistar Rats	Toxicity Study	2 mg/kg	Intraperitonea I	6 weeks	[21]
Rats	Pharmacokin etics/Lymphat ic Delivery	5 mg/kg	Oral or Intravenous	Not specified	[22]

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Effects of Methotrexate in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol is adapted from studies investigating the efficacy of MTX in a preclinical model of rheumatoid arthritis.[15]

- 1. Animal Model:
- DBA/1 mice, 8-10 weeks old.
- 2. Induction of Arthritis:



- Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and administer as an intradermal injection at the base of the tail.
- Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
- 3. Methotrexate Administration:
- · Vehicle: Sterile saline.
- Dosage: Prepare solutions for subcutaneous administration at 2, 10, and 20 mg/kg.
- Administration: Begin treatment upon the first signs of arthritis (typically around day 21-28).
 Administer MTX subcutaneously once weekly for 4-6 weeks.
- 4. Monitoring and Endpoints:
- Clinical Scoring: Monitor mice daily for signs of arthritis and score each paw based on the severity of swelling and erythema.
- Paw Swelling: Measure paw thickness using a caliper at regular intervals.
- Histopathology: At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.
- Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

Protocol 2: Assessment of Antitumor Efficacy of Methotrexate in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anticancer effects of MTX.

- 1. Animal Model:
- Immunocompromised mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.
- 2. Tumor Cell Implantation:
- Subcutaneously inject a suspension of cancer cells (e.g., 1×10^6 cells in 100 μ L of a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse.
- 3. Methotrexate Administration:
- Vehicle: Phosphate-buffered saline (PBS) or sterile saline.



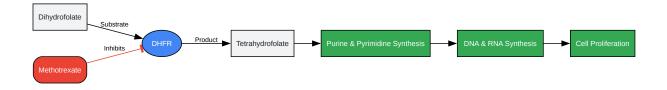
- Dosage: Prepare a solution for intravenous or intraperitoneal injection. A dosage of 120 mg/kg can be used as a starting point, but this may need to be optimized based on the tumor model and toxicity.[16]
- Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups. Administer MTX according to the desired schedule (e.g., once or twice weekly).

4. Monitoring and Endpoints:

- Tumor Growth: Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume.
- Body Weight: Monitor body weight as an indicator of toxicity.
- Survival Analysis: Record the survival of mice in each group.
- Tumor Analysis: At the end of the study, excise tumors for weight measurement, histopathology, and molecular analysis (e.g., proliferation markers, apoptosis).

Signaling Pathways and Mechanisms of Action Primary Anticancer Mechanism: Inhibition of Dihydrofolate Reductase (DHFR)

The primary mechanism of action of Methotrexate in cancer is the competitive inhibition of DHFR.[3][4][5] This enzyme is crucial for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[3][4][5] By blocking this pathway, MTX depletes the intracellular pool of these precursors, leading to the arrest of cell proliferation and induction of apoptosis in rapidly dividing cancer cells.[5][23]



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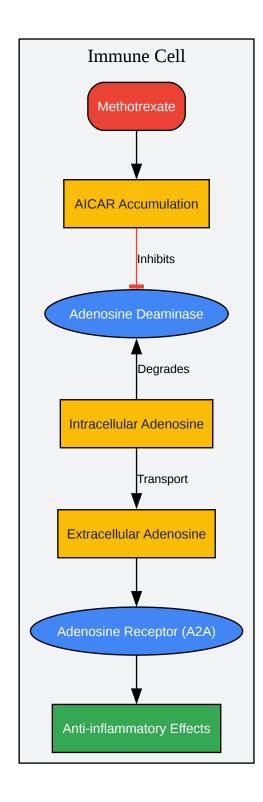


Caption: Methotrexate's inhibition of DHFR.

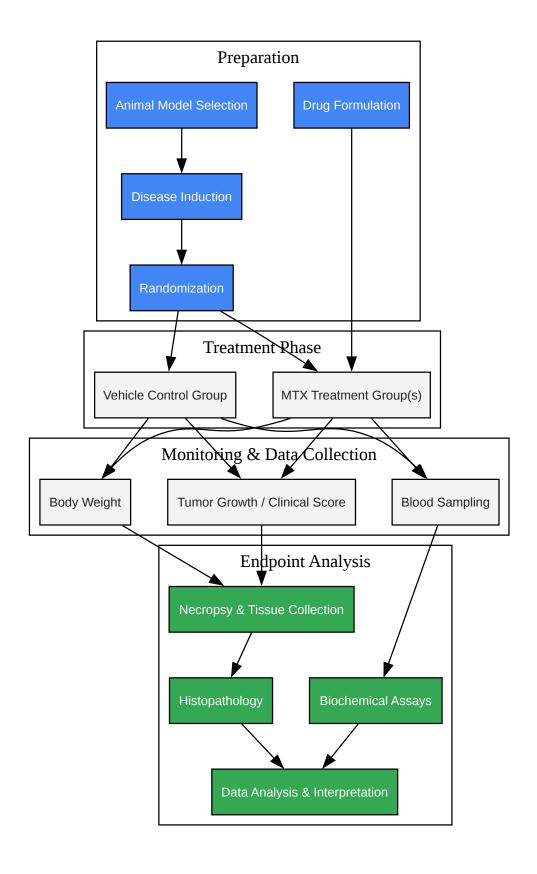
Primary Anti-inflammatory Mechanism: Adenosine Signaling

In the context of autoimmune diseases, the anti-inflammatory effects of Methotrexate are largely mediated by the promotion of extracellular adenosine.[2][8][9] MTX leads to the intracellular accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), which in turn inhibits adenosine deaminase, an enzyme that breaks down adenosine.[1] This results in increased extracellular levels of adenosine, which then binds to its receptors (e.g., A2A) on immune cells, leading to the suppression of inflammatory pathways.[2][6]









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